Domoprednate

Psoriasis Clinical efficacy Comparator trial

Domoprednate (brand name Stermonid; developmental code Ro 12-7024) is a synthetic, nonhalogenated glucocorticoid corticosteroid distinguished from conventional topical steroids by its unique D-homosteroid scaffold, in which the steroidal D-ring is expanded from a five-membered to a six-membered ring. Originally developed by Roche and advanced through Phase III clinical trials in the 1980s, domoprednate is formulated exclusively for topical application and evaluated predominantly in psoriasis vulgaris and atopic dermatitis.

Molecular Formula C26H36O5
Molecular Weight 428.6 g/mol
CAS No. 66877-67-6
Cat. No. B1670878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDomoprednate
CAS66877-67-6
SynonymsDomoprednate;  Domoprednatum;  Ddomoprednato; 
Molecular FormulaC26H36O5
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1(CCCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C
InChIInChI=1S/C26H36O5/c1-5-7-22(30)31-26(16(2)27)12-6-8-20-19-10-9-17-14-18(28)11-13-24(17,3)23(19)21(29)15-25(20,26)4/h11,13-14,19-21,23,29H,5-10,12,15H2,1-4H3/t19-,20-,21-,23+,24-,25-,26-/m0/s1
InChIKeyIYBYNRHXGXDDDS-VRRJBYJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Domoprednate (CAS 66877-67-6) – Compound Profile and Comparator Landscape for Topical Corticosteroid Selection


Domoprednate (brand name Stermonid; developmental code Ro 12-7024) is a synthetic, nonhalogenated glucocorticoid corticosteroid distinguished from conventional topical steroids by its unique D-homosteroid scaffold, in which the steroidal D-ring is expanded from a five-membered to a six-membered ring [1]. Originally developed by Roche and advanced through Phase III clinical trials in the 1980s, domoprednate is formulated exclusively for topical application and evaluated predominantly in psoriasis vulgaris and atopic dermatitis [2][3]. Its closest clinical analogs include the mid-potency comparator hydrocortisone butyrate, the higher-potency betamethasone valerate, and the superpotent clobetasol propionate, against all of which domoprednate has been assessed in randomized, double-blind trials [4][5].

Why Generic Substitution Among Topical Corticosteroids Is Not Supported for Domoprednate


Topical corticosteroids in the same potency class cannot be assumed to be interchangeable because even small structural modifications—such as halogenation, D-ring expansion, or esterification—drive clinically meaningful differences in atrophogenicity, telangiectasia risk, and treatment preference [1]. Direct comparative evidence with domoprednate demonstrates that while 0.1% domoprednate achieves efficacy comparable to betamethasone valerate (class III) and hydrocortisone butyrate, its concentration-dependent safety profile diverges distinctly: at the 0.03% concentration, domoprednate produces significantly fewer atrophic and vascular side effects than halogenated or higher-potency alternatives such as clobetasol propionate [2][3]. These quantitative differences mean that a procurement decision made on corticosteroid class or potency score alone would overlook the differentiated risk-benefit profile documented specifically for domoprednate.

Product-Specific Quantitative Evidence Guide for Domoprednate


Head-to-Head Efficacy vs. Betamethasone Valerate in Psoriasis Vulgaris

In a double-blind, randomized trial of 85 psoriasis vulgaris patients treated for 4 weeks, 0.1% domoprednate ointment achieved complete or satisfactory remission in 36% of patients, compared with 53% for 0.1% betamethasone valerate ointment (p > 0.10; not statistically significant) [1]. Domoprednate's efficacy was thus within the same clinical order as the class III steroid betamethasone valerate, with equivalent tolerability (3 patients per group reported local irritation) [1].

Psoriasis Clinical efficacy Comparator trial

Patient Preference Comparison vs. Hydrocortisone Butyrate

In a 4-week, right-left randomized trial of 39 patients with psoriasis vulgaris and atopic dermatitis, 0.1% domoprednate was preferred by 20 patients versus 12 who preferred 0.1% hydrocortisone butyrate, with 6 ties (p > 0.2) [1]. Efficacy assessments showed marginal and statistically insignificant differences, leading the investigators to conclude that domoprednate is 'at least of the same order' of efficacy as hydrocortisone butyrate with equally good tolerance [1].

Atopic dermatitis Patient preference Nonhalogenated steroid

Skin Atrophy Risk Profile vs. Betamethasone Valerate, Clobetasol Propionate, and Hydrocortisone Butyrate

In a double-blind study on 17 healthy volunteers under occlusive conditions, skin thickness was significantly reduced by all tested corticosteroids (0.1% domoprednate, 0.1% hydrocortisone butyrate, 0.1% betamethasone valerate, 0.05% clobetasol propionate) but not by placebo [1]. Critically, 0.03% domoprednate occupied an intermediate position between placebo and the other corticosteroids, with skin thickness reduction less pronounced than the higher-concentration formulations [1]. The stereomicroscopic telangiectasia score for 0.03% domoprednate was significantly lower than all other active treatments and statistically indistinguishable from placebo [1].

Skin atrophy Safety D-homocorticosteroid

Structural Differentiation as a Nonhalogenated D-Homosteroid

Domoprednate possesses a unique D-homosteroid scaffold (six-membered D-ring vs. the conventional five-membered ring found in natural and most synthetic corticosteroids) and lacks halogen substitution [1]. This structural class distinction is directly linked to its pharmacological differentiation: the D-ring expansion alters glucocorticoid receptor interaction geometry, while the absence of halogenation is associated with the reduced atrophogenicity observed at the 0.03% concentration in comparative trials [2].

D-homosteroid Nonhalogenated Structural novelty

Bilateral Dermatosis Trial: Efficacy Order vs. Betamethasone Valerate

A randomized, right-left comparison in 39 patients with bilateral dermatoses (mainly psoriasis vulgaris and atopic dermatitis) treated with 0.1% domoprednate and 0.1% betamethasone valerate ointments for up to 4 weeks found that physician and patient assessments of efficacy showed only marginal, mostly statistically insignificant differences with a trend favoring betamethasone [1]. Patient preference favored betamethasone valerate in 17 cases versus domoprednate in 5 cases (13 ties; p < 0.001) [1]. The authors concluded that domoprednate's efficacy is of the same order as betamethasone valerate, with equally good tolerance [1].

Bilateral dermatoses Psoriasis Atopic dermatitis

Transepidermal Water Loss: Absence of Barrier Disruption Across Comparators

In the five-arm skin atrophy trial (17 volunteers, 4 weeks, occlusive application), transepidermal water loss (TEWL) did not change significantly from baseline for any treatment, including 0.1% and 0.03% domoprednate, 0.1% hydrocortisone butyrate, 0.1% betamethasone valerate, 0.05% clobetasol propionate, and placebo [1]. This indicates that domoprednate, even at the higher 0.1% concentration, does not disrupt the epidermal permeability barrier, a finding consistent across all tested corticosteroids in this study [1].

Transepidermal water loss Skin barrier Safety

Best Research and Industrial Application Scenarios for Domoprednate (CAS 66877-67-6)


Development of Low-Atrophogenicity Topical Corticosteroid Formulations

Domoprednate's concentration-dependent atrophogenicity profile—specifically the 0.03% concentration demonstrating significantly lower skin thinning and placebo-like telangiectasia scores compared with betamethasone valerate, clobetasol propionate, and hydrocortisone butyrate [1]—positions this compound as a critical reference standard or active pharmaceutical ingredient (API) for R&D programs targeting topical corticosteroids with improved long-term safety. Formulation scientists and CROs can leverage these quantitative safety data to benchmark novel nonhalogenated or D-ring-modified steroid candidates.

Comparator for Nonhalogenated Topical Corticosteroid Bioequivalence Studies

Given domoprednate's well-characterized comparative performance against hydrocortisone butyrate (efficacy at least of the same order; patient preference numerically favoring domoprednate 20 vs. 12) [1] and betamethasone valerate (36% vs. 53% remission; p > 0.10) [2], it serves as a suitable nonhalogenated comparator arm in bioequivalence or therapeutic equivalence trials. Generic drug developers can reference these head-to-head datasets when designing protocols for topical corticosteroid ANDA submissions that require a nonhalogenated reference product.

Pharmacological Tool for Investigating D-Homosteroid Structure-Activity Relationships

As one of the few D-homosteroid corticosteroids advanced to Phase III clinical evaluation [1], domoprednate is a valuable pharmacological probe for academic and industrial medicinal chemistry groups studying the impact of D-ring expansion on glucocorticoid receptor (GR) binding kinetics, transactivation/transrepression selectivity, and downstream atrophogenic gene expression. Procurement of domoprednate for in vitro GR assays can directly connect structural modification to the differentiated clinical safety phenotype documented in the Serup and Holm atrophy trial [2].

Reference Standard in Dermatological Safety Assessment Panels

The comprehensive side-by-side safety evaluation of domoprednate (0.1% and 0.03%) against hydrocortisone butyrate, betamethasone valerate, clobetasol propionate, and placebo—using quantitative skin thickness ultrasound, stereomicroscopic telangiectasia scoring, and laser-Doppler flowmetry [1]—provides a ready-made comparator dataset for preclinical toxicology laboratories. Domoprednate can be included in corticosteroid safety screening panels to contextualize atrophogenicity and vascular side effect signals of novel topical anti-inflammatory candidates.

Quote Request

Request a Quote for Domoprednate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.